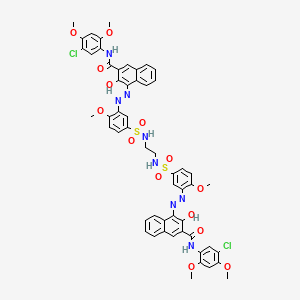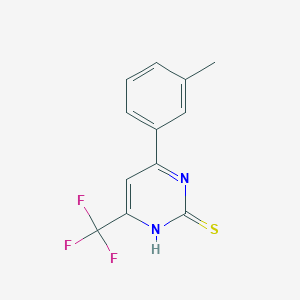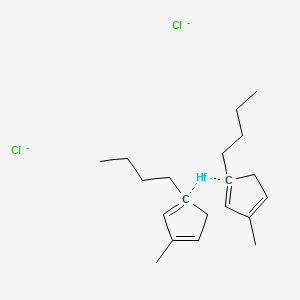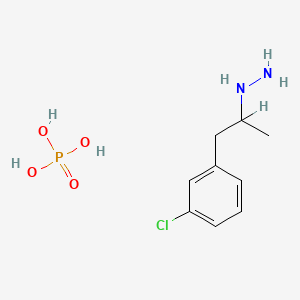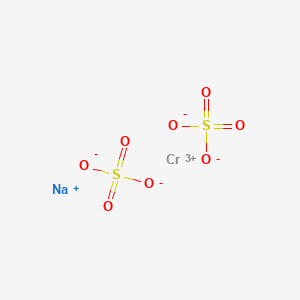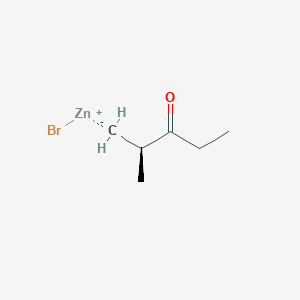
3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide is an organozinc compound with the molecular formula CH3O2CCH(CH3)CH2ZnBr. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable due to its ability to act as an intermediate in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide can be synthesized through the reaction of 3-methoxy-2-methyl-3-oxopropyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The reaction is carried out at low temperatures to ensure the stability of the organozinc compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. The compound is typically produced as a solution in THF, which is then stored under an inert atmosphere to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In coupling reactions, the primary products are typically biaryl compounds or other complex organic molecules .
Wissenschaftliche Forschungsanwendungen
3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of natural products and pharmaceuticals.
Biology: The compound is used in the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: It is involved in the synthesis of compounds with potential therapeutic applications, including anticancer and antiviral agents.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state of the reaction. This allows for the efficient formation of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxy-2-methyl-3-oxopropylzinc iodide: Similar in structure but uses iodine instead of bromine.
3-Methoxy-2-methyl-3-oxopropylzinc chloride: Uses chlorine instead of bromine.
3-Methoxy-2-methyl-3-oxopropylzinc fluoride: Uses fluorine instead of bromine.
Uniqueness
3-Methoxy-(2R)-(+)-methyl-3-oxopropylzinc bromide is unique due to its specific reactivity and stability in THF. The bromine atom provides a balance between reactivity and stability, making it a versatile reagent for various synthetic applications .
Eigenschaften
Molekularformel |
C6H11BrOZn |
|---|---|
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
bromozinc(1+);(2R)-2-methanidylpentan-3-one |
InChI |
InChI=1S/C6H11O.BrH.Zn/c1-4-6(7)5(2)3;;/h5H,2,4H2,1,3H3;1H;/q-1;;+2/p-1/t5-;;/m1../s1 |
InChI-Schlüssel |
OFQBBCKFAGXXNE-ZJIMSODOSA-M |
Isomerische SMILES |
CCC(=O)[C@@H](C)[CH2-].[Zn+]Br |
Kanonische SMILES |
CCC(=O)C(C)[CH2-].[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



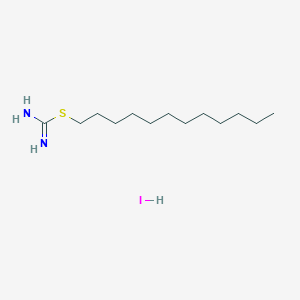
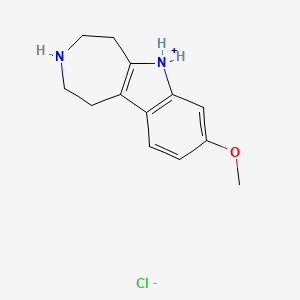
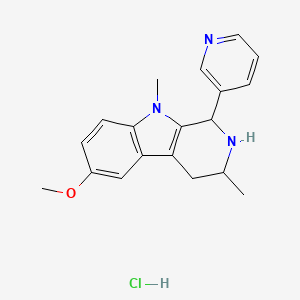
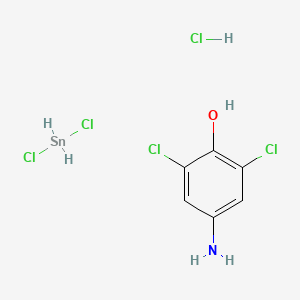
![(6R,8R)-8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B13732158.png)
